molecular formula C14H20ClNO B15045759 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol

Cat. No.: B15045759
M. Wt: 253.77 g/mol
InChI Key: SZDYFKYKLUFQFH-UHFFFAOYSA-N
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Description

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol is a chemical compound with the molecular formula C14H20ClNO It is characterized by the presence of a chloro group, a piperidinyl group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol typically involves the reaction of 3-chlorobenzyl chloride with 4,4-dimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol involves its interaction with specific molecular targets. The chloro group and piperidinyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol: Lacks the chloro substituent, resulting in different chemical and biological properties.

    3-Chloro-2-(1-piperidinyl)benzyl Alcohol: Similar structure but without the dimethyl groups on the piperidine ring.

    3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde: An oxidized form of the compound.

Uniqueness

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol is unique due to the presence of both the chloro and piperidinyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]methanol

InChI

InChI=1S/C14H20ClNO/c1-14(2)6-8-16(9-7-14)13-11(10-17)4-3-5-12(13)15/h3-5,17H,6-10H2,1-2H3

InChI Key

SZDYFKYKLUFQFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=C(C=CC=C2Cl)CO)C

Origin of Product

United States

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